N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiadiazole ring, which is known for its diverse biological activities, and a benzamide moiety, which is often found in pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps. One common method includes the reaction of 2-methoxybenzylamine with thiosemicarbazide to form the intermediate 2-methoxybenzylthiosemicarbazide. This intermediate is then cyclized using an appropriate cyclizing agent, such as phosphorus oxychloride, to form the 1,3,4-thiadiazole ring. The final step involves the acylation of the thiadiazole derivative with benzoyl chloride to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would produce an amine derivative.
Scientific Research Applications
N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme mechanisms.
Medicine: Due to its structural similarity to other pharmacologically active compounds, it is being investigated for potential therapeutic uses, including anti-cancer and anti-inflammatory activities.
Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Mechanism of Action
The mechanism of action of N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The thiadiazole ring is known to interact with various biological pathways, potentially affecting cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide
- N-[5-(2-hydroxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide
- N-[5-(2-chlorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide
Uniqueness
N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H15N3O2S |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-[5-[(2-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C17H15N3O2S/c1-22-14-10-6-5-9-13(14)11-15-19-20-17(23-15)18-16(21)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,18,20,21) |
InChI Key |
ZYOGUAFGCJIDAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC2=NN=C(S2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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